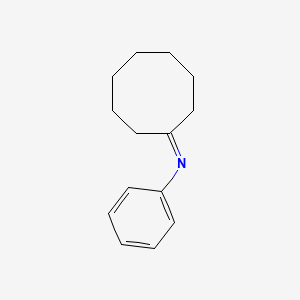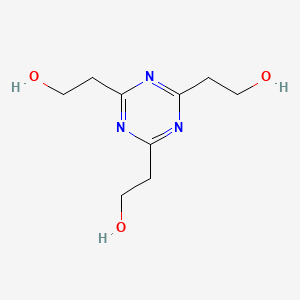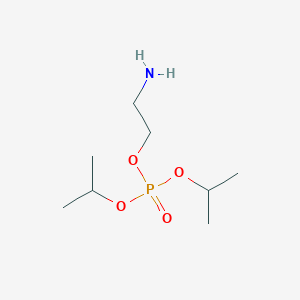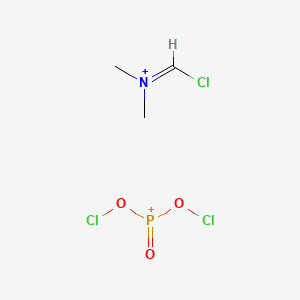
Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium is a chemical compound with the molecular formula C₃H₇Cl₃NO₃P . It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is also referred to by its CAS number, 21382-90-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium typically involves the reaction of dimethylamine with chloromethylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as diethyl ether and requires careful temperature control .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium involves its interaction with specific molecular targets. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium include:
- Dimethylchloromethyleneammonium dichlorophosphonate
- Chloro-methane dimethyliminium cation
- Chlormethylen-dimethyl-ammonium
Uniqueness
This compound is unique due to its specific structure and properties.
Properties
CAS No. |
21382-90-1 |
|---|---|
Molecular Formula |
C3H7Cl3NO3P+2 |
Molecular Weight |
242.42 g/mol |
IUPAC Name |
chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium |
InChI |
InChI=1S/C3H7ClN.Cl2O3P/c1-5(2)3-4;1-4-6(3)5-2/h3H,1-2H3;/q2*+1 |
InChI Key |
UBGGCBYGIPOMSC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CCl)C.O=[P+](OCl)OCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


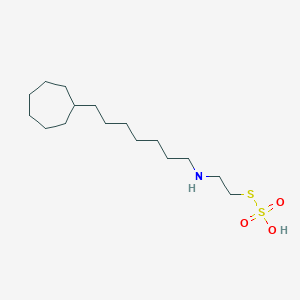
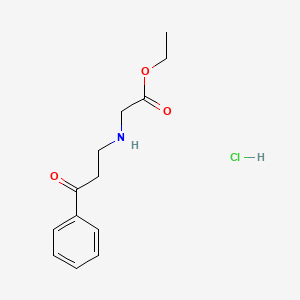
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
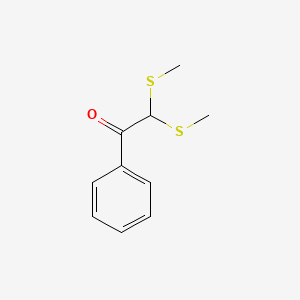

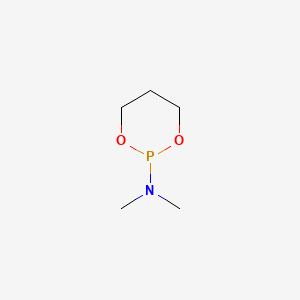

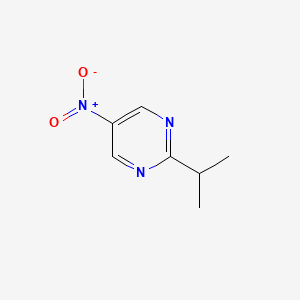
![1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B14719838.png)

